molecular formula C5H8ClNOS B2836128 Thiomorpholine-4-carbonyl chloride CAS No. 143185-09-5

Thiomorpholine-4-carbonyl chloride

Cat. No.: B2836128
CAS No.: 143185-09-5
M. Wt: 165.64
InChI Key: GSQGGQTWPPNNGZ-UHFFFAOYSA-N
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Description

Thiomorpholine-4-carbonyl chloride is a reagent that has been shown to inhibit the activity of thioimidazole in humans . It is used in pharmaceutical testing .


Synthesis Analysis

Thiomorpholine and its analogues are synthesized by various facile synthetic schemes resulting in substitution on multiple positions of the heterocycles . A procedure for the continuous flow generation of thiomorpholine in a two-step telescoped format was developed. The key step was the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials under highly concentrated (4 M) conditions, leading to the corresponding half-mustard intermediate in quantitative yield .


Molecular Structure Analysis

The molecular formula of this compound is C5H8ClNOS . It contains a total of 17 bonds. There are 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ether (aliphatic) .


Chemical Reactions Analysis

The general mechanism of reactions involving carbonyl compounds like this compound involves nucleophilic attack on the carbonyl, followed by removal of the leaving group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 301.7±31.0 °C, and its predicted density is 1.345±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

Thiomorpholine derivatives, synthesized through a series of chemical reactions involving Thiomorpholine-4-carbonyl chloride, have shown promise in the field of antimicrobial research. These compounds, particularly the 4-thiomorpholin-4ylbenzohydrazide derivatives, were developed with the intent of creating potent bioactive molecules with reduced toxicity. The derivatives were evaluated for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Kardile & Kalyane, 2010).

Coordination Chemistry

Research into the coordination chemistry of this compound has led to the creation of six-coordinate complexes with cobalt(II) and Group VIB metal carbonyls. These complexes were characterized using magnetic and spectroscopic techniques, offering insights into their structural and bonding properties. For instance, complexes with the Group VIB metals (Cr, Mo, or W) showed that the ligand is S-bonded, with a cis-configuration suggested based on infrared and nuclear magnetic resonance measurements (Preti & Filippo, 1970).

Building Blocks in Medicinal Chemistry

Thiomorpholine derivatives are recognized as valuable building blocks in medicinal chemistry. Novel bridged bicyclic thiomorpholines, such as 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from cost-effective starting materials. These derivatives have shown intriguing biological profiles, highlighting their potential as precursors or intermediates in pharmaceutical research (Walker & Rogier, 2013).

Corrosion Inhibition

Thiomorpholine-4-ylmethyl-phosphonic acid, a derivative of this compound, has demonstrated effectiveness as a corrosion inhibitor for carbon steel in natural seawater. Electrochemical techniques revealed that these compounds can significantly reduce the corrosion rate, offering potential applications in the preservation of metallic structures in marine environments (Amar, Braisaz, Villemin, & Moreau, 2008).

Future Directions

Thiomorpholine and its analogues have demonstrated a myriad of physiological activities, making them an area of interest in the field of drug discovery . They have been used in the synthesis of new derivatives with potential applications in various fields .

Mechanism of Action

Target of Action

Thiomorpholine-4-carbonyl chloride has been shown to inhibit the activity of thioimidazole in humans . It has also been shown to have inhibitory effects on the activity of imidazole and imidazole derivatives . These compounds are involved in various biological processes, including the regulation of pH in the body and the functioning of certain enzymes.

Mode of Action

It is known that it interacts with its targets (thioimidazole, imidazole, and imidazole derivatives) and inhibits their activity . This inhibition could result in changes in the biochemical processes that these compounds are involved in.

Pharmacokinetics

It is known that the compound has a molecular weight of 16564 g/mol , which could influence its bioavailability and distribution within the body.

Result of Action

Its inhibitory effects on thioimidazole, imidazole, and imidazole derivatives suggest that it could have impacts on the cellular processes regulated by these compounds .

Properties

IUPAC Name

thiomorpholine-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNOS/c6-5(8)7-1-3-9-4-2-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQGGQTWPPNNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10 g (97 mmol) of thiomorpholine in 200 ml of toluene is added dropwise at 0° to a solution of 85 ml (165 mmol) of 20% phosgene in toluene and the white suspension is stirred for 1 h at RT. Excess phosgene is driven off by introducing nitrogen, the suspension is filtered, and the filtrate is concentrated by evaporation. The title compound is obtained in the form of a yellow oil. IR (CH2Cl2, cm-1): 1735, 1450, 1440, 1405, 1370, 1290, 1180.
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10 g
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85 mL
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200 mL
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